molecular formula C6H10O3 B2879584 2-Hydroxycyclopentane-1-carboxylic acid CAS No. 17502-28-2; 81887-89-0

2-Hydroxycyclopentane-1-carboxylic acid

Cat. No.: B2879584
CAS No.: 17502-28-2; 81887-89-0
M. Wt: 130.143
InChI Key: VCHGSWURBGPKQZ-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentane-1-carboxylic acid (C₆H₁₀O₃, molecular weight: 130.14 g/mol) is a cyclopentane derivative featuring hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 2- and 1-positions, respectively. The compound is synthesized via multi-step routes, including cyanohydrin formation from cyclopentanone, dehydration to 1-cyanocyclopentene, and subsequent hydrolysis to yield cyclopentene carboxylic acid intermediates .

This compound serves as a structural motif in pharmaceuticals, notably in the antiviral drug peramivir, where it forms part of the core structure . Its hydroxyl and carboxylic acid groups enable hydrogen bonding and metal coordination, making it a versatile intermediate in organic and medicinal chemistry.

Properties

IUPAC Name

2-hydroxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHGSWURBGPKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-89-0
Record name 2-hydroxycyclopentane-1-carboxylic acid
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Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes selective oxidation under controlled conditions:

  • Ketone Formation : Oxidation with CrO₃ or KMnO₄ converts the hydroxyl group to a ketone, yielding cyclopentanone-1-carboxylic acid.

  • Aldehyde Formation : Mild oxidizing agents like pyridinium chlorochromate (PCC) produce cyclopentane-1-carbaldehyde-1-carboxylic acid.

Reagents & Conditions

Oxidizing AgentProductYield (%)
KMnO₄ (acidic)Cyclopentanone-1-carboxylic acid65–75
PCC (CH₂Cl₂)Cyclopentane-1-carbaldehyde-1-carboxylic acid50–60

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol:

  • LiAlH₄ Reduction : Forms 2-hydroxycyclopentane-1-methanol.

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure yields cyclopentanol derivatives.

Mechanistic Pathway

  • Protonation of the carboxyl oxygen.

  • Hydride attack on the carbonyl carbon.

  • Deprotonation to form the alcohol .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Halogenation : Treatment with HBr or HI replaces -OH with -Br or -I, forming 2-bromo/iodo derivatives.

  • Hell-Volhard-Zelinskii Reaction : Bromination at the α-position using Br₂/PBr₃ generates α-bromo-2-hydroxycyclopentane-1-carboxylic acid .

Example Reaction

C6H10O3+PBr3C6H9BrO3+HBr\text{C}_6\text{H}_{10}\text{O}_3+\text{PBr}_3\rightarrow \text{C}_6\text{H}_9\text{BrO}_3+\text{HBr}

Esterification and Amide Formation

  • Fischer Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl 2-hydroxycyclopentane-1-carboxylate .

  • Amide Synthesis : Using DCC (dicyclohexylcarbodiimide), the acid couples with amines to yield amides .

Reaction Conditions Comparison

Reaction TypeReagentProduct
EsterificationMeOH/H₂SO₄Methyl ester
Amide FormationDCC + RNH₂Substituted amide

Decarboxylation and Ring-Opening

  • Thermal Decarboxylation : Heating above 150°C releases CO₂, forming cyclopentanol.

  • Oxidative Ring-Opening : Strong oxidizers like HNO₃ cleave the cyclopentane ring, yielding linear dicarboxylic acids.

Stereochemical Influence on Reactivity

The (1R,2R) configuration impacts reaction outcomes:

  • Enzymatic Interactions : The hydroxyl and carboxyl groups engage in hydrogen bonding with chiral active sites, enhancing enantioselectivity in biocatalytic reactions .

  • Crystal Packing : Hydrogen-bonded dimers in the solid state affect solubility and thermal stability .

Comparative Reactivity with Analogues

Property2-Hydroxycyclopentane-1-carboxylic acidCyclohexane Analogue
Oxidation Rate (KMnO₄)Faster (strain in cyclopentane)Slower
Melting Point112–114°C 98–100°C
Solubility (H₂O)8.3 g/L 5.1 g/L

Comparison with Similar Compounds

1-Amino-2-hydroxycyclopentane-carboxylic Acid (C₆H₁₁NO₃)

  • Structure: Features an additional amino (-NH₂) group at the 1-position.
  • Biological Relevance: Acts as an analog of serine and threonine, mimicking their α-amino and γ-hydroxyl configurations. Potential applications include antimetabolite therapy and chemotherapeutic agents .
  • Synthesis : Produced via stereoselective hydroxylation of cyclopentene carboxylic acid intermediates, similar to methods used for threonine .

Cycloleucine (1-Aminocyclopentanecarboxylic Acid, C₆H₁₁NO₂)

  • Structure: Lacks the hydroxyl group but retains the cyclopentane backbone with an amino group.
  • Applications : Established antitumor agent, effective against leukemia and acne .
  • Key Difference : Absence of hydroxyl group reduces polarity compared to 2-hydroxycyclopentane-1-carboxylic acid, impacting solubility and bioavailability.

Derivatives with Alternative Substituents

1-Cyanocyclopentanecarboxylic Acid (C₇H₉NO₂)

  • Structure: Substitutes hydroxyl with a cyano (-CN) group.
  • Reactivity : The nitrile group facilitates nucleophilic additions, enabling diverse synthetic transformations (e.g., hydrolysis to carboxylic acids) .
  • Hazards : Classified as acutely toxic (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .

2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid (C₁₄H₁₆O₃)

  • Structure : Incorporates a benzoyl substituent at the 2-position.
  • Applications : Used in intermediate synthesis for pharmaceuticals; stereoisomers (cis/trans) exhibit distinct physicochemical properties .

Stereochemical Variants

The (1R,2S)-stereoisomer of 2-hydroxycyclopentane-1-carboxylic acid is a key chiral building block. Enantiomeric purity is critical for drug efficacy, as seen in peramivir, where stereochemistry dictates binding affinity to neuraminidase enzymes in influenza viruses .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Hazards/Classification
2-Hydroxycyclopentane-1-carboxylic acid C₆H₁₀O₃ 130.14 -OH, -COOH Pharmaceutical precursor Limited data
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ 139.15 -CN, -COOH Synthetic intermediate H302, H315, H319, H335
1-Amino-2-hydroxycyclopentane-carboxylic acid C₆H₁₁NO₃ 145.16 -NH₂, -OH, -COOH Amino acid analog, antitumor Not specified
Cycloleucine C₆H₁₁NO₂ 129.16 -NH₂, -COOH Antitumor agent Research-specific risks
Peramivir (derivative) C₁₅H₂₈N₄O₄ 328.42 -OH, -COOH, guanidino Antiviral (influenza) Clinical-grade safety

Research Findings and Key Contrasts

  • Synthetic Challenges: 2-Hydroxycyclopentane-1-carboxylic acid derivatives, such as 1-amino-2-hydroxycyclopentane-carboxylic acid, show instability during diazotization, limiting routes to dihydroxy analogs . In contrast, 1-cyanocyclopentanecarboxylic acid’s nitrile group enables robust synthetic flexibility .
  • Biological Activity: Peramivir’s antiviral efficacy stems from its hydroxyl and guanidino groups, which enhance neuraminidase inhibition . Cycloleucine’s antitumor activity, however, relies on amino group-mediated interference with amino acid metabolism .
  • Safety Profile: 1-Cyanocyclopentanecarboxylic acid poses significant handling risks (e.g., respiratory irritation), whereas 2-hydroxycyclopentane-1-carboxylic acid and its derivatives are generally safer in controlled settings .

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